Misonidazole
Overview
Description
Misonidazole is a radiosensitizer that was investigated in clinical trials . It was used in these trials for radiation therapy to cause normally resistant hypoxic tumor cells to become sensitive to the treatment .
Synthesis Analysis
The synthesis of Misonidazole and similar compounds has been discussed in several studies . For instance, one study discussed the construction of functionalized Nitroimidazole scaffolds and their pharmaceutical applications .
Molecular Structure Analysis
Misonidazole has a molecular formula of C7H11N3O4 . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, 1 secondary alcohol, 1 ether (aliphatic), and 1 Imidazole .
Chemical Reactions Analysis
Misonidazole has been studied for its reactivity with low-energy electrons in a water environment . The study found that Misonidazole effectively captures low energy electrons to form the non-decomposed molecular anion . Various negatively charged fragments were observed in the electron energy range 0–10 eV arising from dissociative electron attachment (DEA) processes .
Scientific Research Applications
Radiosensitization in Hypoxic Tumor Cells
Misonidazole (MISO), a nitroimidazole drug, has been studied for its potential as a radiosensitizer of hypoxic tumor cells. It appears to be toxic to these cells, likely due to the metabolic activation of the nitro group under hypoxic conditions. The metabolic fate of MISO has been examined in vitro using hypoxic mammalian cells, revealing the formation of organic-soluble and acid-soluble metabolites, as well as binding to macromolecules. One of the metabolites identified is hydroxylamino-misonidazole, suggesting the significance of metabolic nitroreduction (Josephy, Palcic, & Skarsgard, 1981).
Potential in Cancer Therapy
Misonidazole has shown promise in clinical radiotherapy, particularly in its concentrations achievable in plasma, tumors, and normal tissues. Despite the toxic effects of MISO, safe administration schemes for humans have been detailed, indicating its potential for trial in oncology and radiotherapy (Dische, Saunders, Flockhart, Lee, & Anderson, 1979).
Role in Cytotoxicity and Cellular Reduction
MISO's role as a cytotoxic agent with specificity toward hypoxic cells has been acknowledged. It has a tumoricidal effect in laboratory animals, although this has not been as clinically applicable. Studies have shown that intracellular glutathione depletion results in a substantial decrease in resistance to MIS's cytotoxic action under hypoxic conditions, suggesting glutathione's protective role against MIS cytotoxicity (Bump, Taylor, & Brown, 1983).
Clinical Trials and Study Outcomes
Misonidazole has been included in various clinical trials, especially in combination with radiotherapy for different types of cancers, such as malignant gliomas, squamous cell carcinomas of the head and neck, and stage III carcinoma of the uterine cervix. These studies provide insights into the drug's effectiveness and potential in cancer treatment (Adams, 1982).
Investigational Use in Bladder Cancer
A national trial investigated the use of misonidazole as a radiation sensitizer in the curative treatment of carcinoma of the bladder. This highlights its potential application beyond the initial scope of hypoxic cell radiosensitization (Arnold et al., 1981).
Cellular Reduction and Diagnostic Potential
The cellular reduction of nitroimidazole drugs, including MISO, has been linked to selective chemotherapyand diagnosis of hypoxic cells. This area of research indicates that the neurotoxicity, cellular cytotoxicity, and adduct formation from MISO might result from reactions between its reduction intermediates and cellular target molecules. Additionally, the research on radiosensitizer-adducts offers potential in measuring cellular and tissue oxygen levels (Chapman, Lee, & Meeker, 1989).
Metabolism by Xanthine Oxidase
Misonidazole's selective toxicity to hypoxic mammalian cells, possibly due to metabolic reduction, is further emphasized by findings that it and its derivatives are reduced by xanthine oxidase under hypoxic conditions. The main product of this reduction process appears to be hydroxylamino-misonidazole, suggesting a complex metabolic pathway (Josephy, Palcic, & Skarsgard, 1981).
Growth Stimulation in Lung Carcinoma Cells
Intriguingly, misonidazole exhibited a radiosensitizing effect on irradiated lung adenocarcinoma cells and a significant stimulation of nodule growth when exposed to the drug. This could potentially account for some non-convincing therapeutic results in clinical trials (Chevillard, Beaupain, & Coppey, 1985).
Cell-Cycle Inhibition under Aerobic Conditions
Research has also shown that misonidazole induces cell-kinetic changes in human cells cultivated under aerobic conditions, lengthening the cell cycle and affecting all phases. This insight is crucial for understanding the broader implications of MISO's effects on cell biology (Lindmo, Pettersen, & Wibe, 1979).
Safety And Hazards
Future Directions
Misonidazole was considered as a radiosensitizer for the treatment of hypoxic tumors . It is expected to be an ideal radiotherapy sensitizer in terms of controlling radiation-resistant tumor cells and p53 mutant tumor cells . Future research could explore novel and potent chemical entities by combining both imidazole and benimidazole scaffolds for the treatment of diverse diseases .
properties
IUPAC Name |
1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCSXFCDPPXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864420 | |
Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL) | |
Record name | MISONIDAZOLE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Misonidazole | |
CAS RN |
13551-87-6, 95120-44-8 | |
Record name | Misonidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13551-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Misonidazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Misonidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Misonidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11716 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Misonidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Misonidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MISONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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